molecular formula C10H9BrO4 B2664558 Dimethyl 4-bromoisophthalate CAS No. 28730-78-1

Dimethyl 4-bromoisophthalate

Cat. No. B2664558
CAS RN: 28730-78-1
M. Wt: 273.082
InChI Key: ADXCABFZLVXCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-bromoisophthalate is a chemical compound with the CAS Number: 28730-78-1 . It has a molecular weight of 273.08 and its IUPAC name is dimethyl 4-bromoisophthalate . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for Dimethyl 4-bromoisophthalate is 1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Dimethyl 4-bromoisophthalate is a solid at room temperature . It has a molecular weight of 273.08 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Hydrogen-bonded Organic Frameworks (HOFs) : Dimethyl 4-bromoisophthalate, closely related to 5-Bromoisophthalic acid, is significant in the study of HOFs. Its hydrogen-bonding properties are crucial in facilitating reversible structural transformations, dissolution, re-crystallization, and achieving low densities and high porosity in these frameworks (Ramanna et al., 2021).

  • Synthesis of Pharmaceuticals : This compound plays a role in the synthesis of pharmaceuticals, as seen in the preparation of 2-Bromo-6-methoxynaphthalene, a key intermediate in creating non-steroidal anti-inflammatory agents (Xu & He, 2010).

  • Organic Chemistry Research : In the broader scope of organic chemistry, compounds like Dimethyl 4-bromoisophthalate are instrumental in exploring reactions and synthesis pathways, contributing to fundamental research and innovative applications (Wittig, 1980).

  • Catalysis and Polymerization : Its derivatives are used in catalysts for polymerization processes, enhancing the efficiency and stereoregularity of products. This is evident in the synthesis of di-n-butyl 4-bromophthalate, which finds applications in the industry due to its catalytic properties (Xu Wen-qian, 2010).

  • Photophysical Behavior Study in Dyes : The study of its derivatives, like the dimethyl derivative of 4-aminophthalimide, in different solvents reveals insights into the photophysical behaviors of dyes, which is crucial for the development of efficient dye systems (Soujanya et al., 1996).

  • Piezoelectric Properties in Chemistry : Research into N-phthaloylglutamic acid derivatives, which include Dimethyl 4-bromoisophthalate, uncovers their piezoelectric properties. This has potential applications in materials science and electronics (Ustinova et al., 2017).

  • Fluorogenic Substrates for Enzyme Detection : Derivatives of Dimethyl 4-bromoisophthalate are used to create fluorogenic substrates for detecting and assaying enzymes, demonstrating its utility in biochemistry and medical diagnostics (Baggett et al., 1985).

  • Environmental Monitoring : Methods have been developed using derivatives of Dimethyl 4-bromoisophthalate for detecting phthalates like dimethyl phthalate in environmental samples, highlighting its role in environmental science and public health (Sun & Zhuang, 2015).

  • Boron Neutron Capture Therapy in Cancer Treatment : Boronated metallophthalocyanines, synthesized using compounds like Dimethyl 4-bromoisophthalate, show potential in boron neutron capture therapy for treating cancer (Kahl & Jing Li, 1996).

properties

IUPAC Name

dimethyl 4-bromobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXCABFZLVXCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-bromoisophthalate

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisophthalic acid 201 (10 g, 40.8 mmol) in methanol (150 mL) was added concentrated sulfuric acid (3.5 mL). The solution mixture was heated at reflux temperature for 24 hours. After the reaction was complete, the methanol solvent was removed under reduced pressure. The residue was made basic with saturated sodium bicarbonate (NaHCO3). The solution was extracted with ethyl acetate. The extract was washed with water and dried over sodium sulfate (Na2SO4). Removal of solvent gave oil, which solidified at ambient temperature. The solid was titurated twice with 20 mL of methanol and hexane (1:3) to give 8 g (90%) of 4-bromoisophthalic acid dimethyl ester 202: 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 3H), 3.93 (s, 3H), 7.74 (d, J=8 Hz, 1H), 7.95 (dd, J=2 Hz, J=8 Hz, 1H), 8.43 (d, J=2 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
27
Citations
JR Pfister, RW Ferraresi, IT Harrison… - Journal of Medicinal …, 1978 - ACS Publications
… The disubstituted xanthone-2-carboxylic acids 15a-g were prepared by coupling11 the required phenols with dimethyl 4-bromoisophthalate in the presence of Cu20, hydrolyzing …
Number of citations: 26 pubs.acs.org
AC Barnes, PW Hairsine, SS Matharu… - Journal of Medicinal …, 1979 - ACS Publications
… coupled with dimethyl 4bromoisophthalate (8) to give, after hydrolysis, the ether 9. … To a solution of dimethyl 4-bromoisophthalate (8; 5.5 g, 0.02 mol) and 2-hexyl-4-(methylthio)…
Number of citations: 61 pubs.acs.org
J Heczková - 2011 - dspace.cuni.cz
… A number of compounds were successfully synthesized in this work: ➢ Dimethyl 4-bromoisophthalate (2): 10.98 g, 60% ➢ Dimethyl 4-(3'-methoxyphenoxy)isophthalate (4): 0.28 g, 25% …
Number of citations: 0 dspace.cuni.cz
G Blankson, SG Rzuczek, C Bishop, DS Pilch, A Liu… - Molecules, 2013 - mdpi.com
… aliphatic carbons were prepared starting from dimethyl 4-bromoisophthalate [23]. The 2-… 25,26] of the derived borane with dimethyl 4-bromoisophthalate gave, after LiBH 4 reduction, the …
Number of citations: 8 www.mdpi.com
WK Hagmann, CP Dorn, RA Frankshun… - Journal of medicinal …, 1986 - ACS Publications
… A mixture of sodium guaiacolate (23.0 g, 0.16 mol), dimethyl 4-bromoisophthalate (41.0 g, 0.15 mol), and copper powder (4.0 g, 0.06 mol) was heated to 230 C for 3.5 h. The mixture …
Number of citations: 4 pubs.acs.org
ML Carraro - 2016 - repositorio-aberto.up.pt
… two carboxyxanthones, XCar-2 (108) and XCar-3 (109), were synthesized via Ullmann reaction, with the formation of the diaryl ether intermediate 114 from dimethyl 4bromoisophthalate …
Number of citations: 2 repositorio-aberto.up.pt
T Xu, L Fan, P Zhou, Z Jiang, H Chen, H Lu, Y He - CrystEngComm, 2020 - pubs.rsc.org
… The synthetic protocol for H 4 L2 is the same as that for the above compound H 4 L1, except that dimethyl 4-bromophthalate was used in place of dimethyl 4-bromoisophthalate. The …
Number of citations: 7 pubs.rsc.org
C Fernandes, L Oliveira, ME Tiritan, L Leitao… - European journal of …, 2012 - Elsevier
… During overnight at room temperature the dimethyl 4-bromoisophthalate (6) appeared as a white solid. Yield: 92% mp: 56–58 C; IR ν max (cm −1 ) (KBr): 1754, 1309, 1253, 929, 565; 1 …
Number of citations: 39 www.sciencedirect.com
V Haller - 2023 - ub01.uni-tuebingen.de
… The synthesis route starts with dimethyl 4-bromoisophthalate (1) which reacts rapidly with 1chloro-3-vinylbenzene (3) under Heck cross coupling conditions to generate dimethyl (E)-4-(3…
Number of citations: 3 ub01.uni-tuebingen.de
DE Uehling, BG Shearer, KH Donaldson… - Journal of medicinal …, 2006 - ACS Publications
… To a stirred mixture of dimethyl 4-bromoisophthalate 19 (1.26 g, 4.61 mmol) and 3-nitrophenylboronic acid (795 mg, 4.76 mmol) in 1,4-dioxane (20 mL) was added Pd(Ph 3 P) 4 (167 mg…
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.